2-(2-Biphenyloxy)-3,5,6-trifluoropyridine
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Overview
Description
2-(2-Biphenyloxy)-3,5,6-trifluoropyridine is an organic compound that features a biphenyl group linked to a trifluoropyridine moiety through an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Biphenyloxy)-3,5,6-trifluoropyridine typically involves the following steps:
Formation of Biphenyloxy Intermediate: The biphenyloxy intermediate can be synthesized through a Suzuki-Miyaura coupling reaction between a biphenyl boronic acid and a halogenated pyridine derivative.
Introduction of Trifluoromethyl Groups: The trifluoromethyl groups can be introduced via a nucleophilic substitution reaction using a suitable trifluoromethylating agent.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the aforementioned synthetic routes. This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
2-(2-Biphenyloxy)-3,5,6-trifluoropyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.
Reduction: Reduction reactions can be performed to modify the trifluoromethyl groups or other substituents.
Substitution: Electrophilic and nucleophilic substitution reactions can be carried out on the pyridine ring or the biphenyl moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups onto the pyridine or biphenyl rings .
Scientific Research Applications
2-(2-Biphenyloxy)-3,5,6-trifluoropyridine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the development of bioactive molecules and probes for biological studies.
Industry: It can be utilized in the production of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(2-Biphenyloxy)-3,5,6-trifluoropyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups and the biphenyl moiety contribute to its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating target proteins, leading to desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Biphenyloxy)-3,5-difluoropyridine
- 2-(2-Biphenyloxy)-3,4,5-trifluoropyridine
- 2-(2-Biphenyloxy)-3,5,6-trichloropyridine
Uniqueness
2-(2-Biphenyloxy)-3,5,6-trifluoropyridine is unique due to the presence of three trifluoromethyl groups, which enhance its chemical stability and lipophilicity. These properties make it particularly valuable in medicinal chemistry for the development of drugs with improved pharmacokinetic profiles .
Properties
IUPAC Name |
2,3,5-trifluoro-6-(2-phenylphenoxy)pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10F3NO/c18-13-10-14(19)17(21-16(13)20)22-15-9-5-4-8-12(15)11-6-2-1-3-7-11/h1-10H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCXJWPZLYWQUAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2OC3=NC(=C(C=C3F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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